An In-depth Technical Guide to the Physicochemical Properties of 2-Pentyl-1,3-benzothiazol-6-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-Pentyl-1,3-benzothiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel in Benzothiazole Chemistry
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide focuses on a specific, yet under-documented member of this family: 2-Pentyl-1,3-benzothiazol-6-ol (CAS 184837-06-7). While direct experimental data for this particular compound is scarce in publicly available literature, its chemical architecture allows for a robust, predictive analysis based on the well-established characteristics of 2-substituted and 6-hydroxy-benzothiazole analogs.[6][7]
This document serves as a technical resource, providing a comprehensive profile of the anticipated chemical and physical properties of 2-Pentyl-1,3-benzothiazol-6-ol. We will delve into its structural rationale, predicted physicochemical parameters, and the strategic experimental workflows required for its empirical validation. The insights provided herein are designed to empower researchers in their endeavors to synthesize, characterize, and ultimately harness the therapeutic potential of this and related novel benzothiazole derivatives.
I. Molecular Architecture and its Implications
The structure of 2-Pentyl-1,3-benzothiazol-6-ol, featuring a pentyl group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core, dictates its chemical behavior and biological potential. The lipophilic pentyl chain is expected to enhance membrane permeability, a desirable trait for drug candidates, while the hydroxyl group can participate in hydrogen bonding, influencing solubility and potential target interactions.
Table 1: Predicted Physicochemical Properties of 2-Pentyl-1,3-benzothiazol-6-ol
| Property | Predicted Value | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₅NOS | Essential for molecular weight determination and elemental analysis. |
| Molecular Weight | 221.32 g/mol | Crucial for stoichiometric calculations in synthesis and bioassays. |
| logP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | The pentyl group significantly increases lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. A balanced logP is critical for oral bioavailability.[8] |
| Aqueous Solubility | Low | The hydrophobic nature of the pentyl group and the aromatic core are expected to limit water solubility. The hydroxyl and thiazole nitrogen atoms may offer some slight improvement over a non-hydroxylated analog.[6] |
| pKa (Acid Dissociation Constant) | Phenolic OH: ~8-10; Thiazole N: ~1-2 | The phenolic hydroxyl group is weakly acidic, while the thiazole nitrogen is weakly basic. These values are critical for understanding pH-dependent solubility and ionization state in physiological environments. |
| Polar Surface Area (PSA) | ~58 Ų | This value, contributed by the N, O, and S atoms, suggests a balance between membrane permeability and aqueous solubility, falling within the range for orally bioavailable drugs. |
II. Strategic Synthesis and Purification
The synthesis of 2-Pentyl-1,3-benzothiazol-6-ol can be approached through established methodologies for 2-substituted benzothiazoles. A common and effective route involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its derivative.[5][9][10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Pentyl-1,3-benzothiazol-6-ol.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a solution of 4-amino-3-mercaptophenol in a suitable high-boiling solvent (e.g., toluene or xylene), add an equimolar amount of hexanoyl chloride dropwise under an inert atmosphere (e.g., Argon).
-
Condensation and Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC). The initial condensation forms an amide intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring.[5]
-
Workup: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
III. Comprehensive Physicochemical Characterization
Thorough characterization is paramount to confirm the identity, purity, and properties of the synthesized compound. This involves a suite of analytical techniques.
A. Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons. Expected signals would include those for the pentyl chain, the aromatic protons on the benzothiazole ring, and the phenolic hydroxyl proton.[11]
-
¹³C NMR: Will show the number of unique carbon atoms in the molecule, confirming the presence of the pentyl group, the aromatic carbons, and the carbons of the thiazole ring.[12]
-
-
Mass Spectrometry (MS):
-
Infrared (IR) Spectroscopy:
-
Will show characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the alkyl and aromatic groups, C=N of the thiazole ring, and C-S bonds.
-
B. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method should be developed to determine the purity of the synthesized compound. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. Purity is assessed by the area percentage of the main peak.[17]
-
C. Solubility and Stability Profiling
A deep understanding of a compound's solubility and stability is critical for its formulation and development as a therapeutic agent.[6]
Experimental Workflow: Solubility and Stability Assessment
Caption: Experimental workflow for determining solubility and stability.
Protocol for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of 2-Pentyl-1,3-benzothiazol-6-ol to vials containing various solvents (e.g., phosphate-buffered saline pH 7.4, citrate buffer pH 3.0, DMSO, ethanol).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Quantification: Centrifuge the samples to pellet the undissolved solid. Dilute the supernatant and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Protocol for Forced Degradation Studies
-
Stress Conditions: Prepare solutions of the compound in various stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and expose a solution to UV light and elevated temperature.[6]
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC to determine the percentage of the parent compound remaining and the formation of any degradation products. LC-MS can be used to identify the structure of major degradants.
IV. Biological Context and Future Directions
The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives reported to exhibit a wide array of biological activities.[3][4] The 2-amino and 2-substituted benzothiazoles, in particular, have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.[1][2][5][18][19] The introduction of a pentyl group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core in 2-Pentyl-1,3-benzothiazol-6-ol suggests several avenues for biological investigation.
The lipophilic nature imparted by the pentyl group may enhance its ability to cross cellular membranes, potentially increasing its efficacy against intracellular targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, which could be crucial for binding to target proteins such as kinases or enzymes.[6]
Future research should focus on a systematic evaluation of this compound's biological activity. Initial screening in cell-based assays for cytotoxicity against cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi would be a logical first step.[20][21][22]
V. Conclusion
While 2-Pentyl-1,3-benzothiazol-6-ol remains a largely unexplored chemical entity, a comprehensive understanding of its likely chemical properties can be extrapolated from the rich knowledge base of benzothiazole chemistry. This guide provides a foundational framework for its synthesis, purification, and in-depth physicochemical characterization. The detailed experimental protocols and predictive insights are intended to accelerate the research and development of this and structurally related compounds, paving the way for the potential discovery of novel therapeutic agents.
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